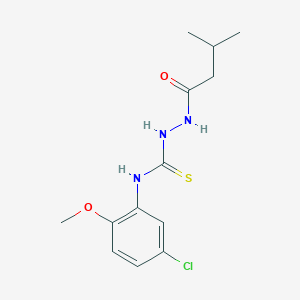

N-(5-chloro-2-methoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamide

Overview

Description

Hydrazinecarbothioamides represent a class of compounds that have been extensively studied for their diverse biological activities, including anticonvulsant, anticancer, and antimicrobial properties. These compounds have also been investigated for their interesting chemical properties and reactions, making them significant in both pharmaceutical research and synthetic chemistry.

Synthesis Analysis

The synthesis of hydrazinecarbothioamide derivatives often involves the reaction of appropriate hydrazides with isothiocyanates or aldehydes. For example, new N-(substituted)-2-[4-(substituted)benzylidene]hydrazinecarbothioamides were designed and synthesized, demonstrating significant anticonvulsant activity in various models (Tripathi & Kumar, 2013).

Molecular Structure Analysis

The molecular structure of hydrazinecarbothioamides has been elucidated using techniques such as X-ray crystallography, showing the stabilization of the crystal structure through various hydrogen bonding interactions. For instance, a study on the crystal structure of a hydrazinecarbothioamide derivative revealed its monoclinic system and the presence of N−H···S, N−H···N, and O−H···N hydrogen bonding interactions (Sivajeyanthi et al., 2017).

Chemical Reactions and Properties

Hydrazinecarbothioamides can undergo various chemical reactions, leading to the formation of heterocyclic compounds. For example, their reaction with 2-(bis(methylthio)methylene)malononitrile and ethyl 2-cyano-3,3-bis(methylthio)acrylate afforded different heterocyclic rings, showcasing the reactivity and versatility of these compounds (Aly et al., 2018).

Scientific Research Applications

Augmentation of GABAergic Neurotransmission

N-(substituted)-2-[4-(substituted)benzylidene]hydrazinecarbothioamides, including molecules with structural similarities to N-(5-chloro-2-methoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamide, have been designed, synthesized, and evaluated for anticonvulsant activity. These compounds showed significant anticonvulsant activity in several seizure models, including MES, scMET, and the 6 Hz model. The most active compound in this study showed 100% protection in both MES and 6 Hz tests, demonstrating the potential of such compounds in augmenting GABAergic neurotransmission, a critical pathway in the treatment of epilepsy (Tripathi & Kumar, 2013).

Targeting HER-2 Overexpressed Breast Cancer Cell Line

Derivatives of N-(5-chloro-2-methoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamide have been synthesized and characterized for their in vitro activity against the HER-2 overexpressed breast cancer cell line SKBr-3. These compounds exhibited significant activity against HER-2 overexpressed cells, with IC50 values ranging from 17.44 ± 0.01 µM to 53.29 ± 0.33 µM. One compound, in particular, was found to be the most potent, targeting HER-2 overexpressed breast cancer cells compared to the standard drug 5-fluorouracil (5-FU), demonstrating the compound's potential as a therapeutic agent in breast cancer treatment (Bhat et al., 2015).

Antibacterial Activities

Various substituted oxadiazole derivatives, including compounds structurally related to N-(5-chloro-2-methoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamide, have been synthesized and screened for their antibacterial activity. The study found that certain compounds inhibit bacterial growth with low MIC (µg/mL) values, indicating strong antibacterial potential. The most potent compound exhibited low MIC values of 3.75–0.9375 µg/mL, highlighting the potential of these compounds in developing new antibacterial agents (Kaur et al., 2011).

properties

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)-3-(3-methylbutanoylamino)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN3O2S/c1-8(2)6-12(18)16-17-13(20)15-10-7-9(14)4-5-11(10)19-3/h4-5,7-8H,6H2,1-3H3,(H,16,18)(H2,15,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBSKQKQLZQJZLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NNC(=S)NC1=C(C=CC(=C1)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24796038 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(5-chloro-2-methoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dichlorophenyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]thiourea](/img/structure/B4627319.png)

![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B4627350.png)

![N-{2-[(butylamino)carbonyl]phenyl}-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide](/img/structure/B4627357.png)

![3-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4627372.png)

![N-[1-(3,4-dimethylphenyl)ethyl]-4-ethoxybenzenesulfonamide](/img/structure/B4627388.png)

![2-{[(4-bromophenyl)sulfonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4627392.png)

![2-chloro-N-(8-fluoro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B4627395.png)

![N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4627399.png)

![N-(2,4-dichlorophenyl)-2-({1-isobutyl-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B4627407.png)

![4,6-bis(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile](/img/structure/B4627419.png)

![1-ethyl-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B4627424.png)

![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4627430.png)